molecular formula C8H18Cl2N2O2 B2505974 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride CAS No. 1630725-37-9

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride

Cat. No.: B2505974
CAS No.: 1630725-37-9
M. Wt: 245.14
InChI Key: YVDAVMXMJUBTRZ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride: is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂O₂ and a molecular weight of 244.07 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system and a hydrazine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary target of “1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride” is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the activation of necroptotic cell death pathways, which have been implicated in various human diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its kinase activity. This inhibition blocks the activation of necroptotic cell death pathways. The compound has shown significant inhibitory activity against RIPK1, with an IC50 value of 92 nM .

Biochemical Pathways

The compound affects the necroptotic cell death pathways by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is considered a key driver of various inflammatory diseases .

Result of Action

The compound has shown significant anti-necroptotic effects in a U937 cell necroptosis model. This suggests that it could potentially be used as a therapeutic agent in diseases driven by necroptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride typically involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1,4-Dioxaspiro[4.5]decan-8-one+Hydrazine Hydrate1,4-Dioxaspiro[4.5]decan-8-ylhydrazine1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride\text{1,4-Dioxaspiro[4.5]decan-8-one} + \text{Hydrazine Hydrate} \rightarrow \text{1,4-Dioxaspiro[4.5]decan-8-ylhydrazine} \rightarrow \text{this compound} 1,4-Dioxaspiro[4.5]decan-8-one+Hydrazine Hydrate→1,4-Dioxaspiro[4.5]decan-8-ylhydrazine→1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-10-7-1-3-8(4-2-7)11-5-6-12-8;;/h7,10H,1-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDAVMXMJUBTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NN)OCCO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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